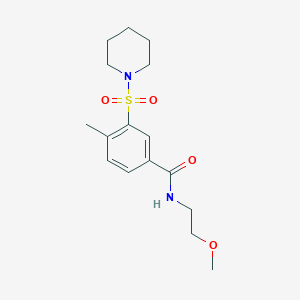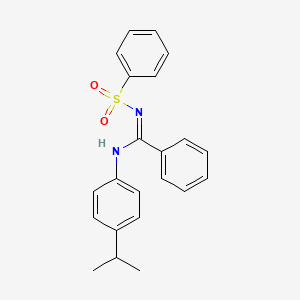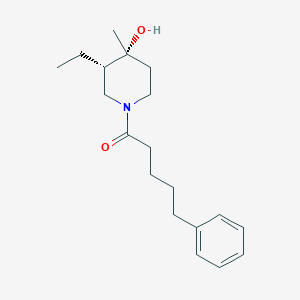
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential use as an analgesic and has shown promising results in animal models.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. It may also inhibit the activation of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
(3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the activation of immune cells such as T cells and macrophages. It has also been found to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is its potential use as an anti-inflammatory and analgesic agent. It has shown promising results in animal models and may have applications in treating inflammatory diseases and pain. However, one limitation of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol. One direction is to further investigate its mechanism of action and its potential use as an anti-inflammatory and analgesic agent. Additionally, it may be worthwhile to investigate its potential use in treating other diseases such as cancer and neurodegenerative diseases. Further research is also needed to optimize the synthesis method for this compound and to develop more cost-effective methods for its production.
In conclusion, (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol is a compound with potential applications in various fields of scientific research. It has anti-inflammatory and analgesic properties and may have applications in treating inflammatory diseases and pain. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
The synthesis method for (3S*,4R*)-3-ethyl-4-methyl-1-(5-phenylpentanoyl)piperidin-4-ol involves the reaction of 4-hydroxypiperidine with 5-phenylpentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethylmagnesium bromide, followed by acidification to yield the final product.
Propiedades
IUPAC Name |
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-3-17-15-20(14-13-19(17,2)22)18(21)12-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,17,22H,3,7-8,11-15H2,1-2H3/t17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMNFLJGBIFPF-PKOBYXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)
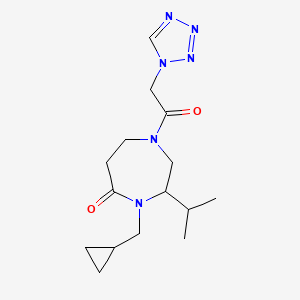
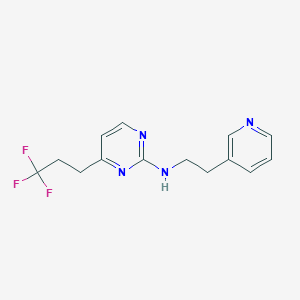

![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
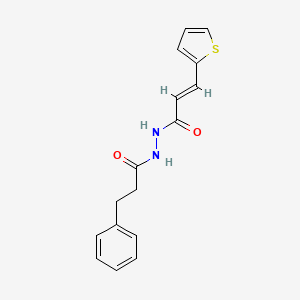
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
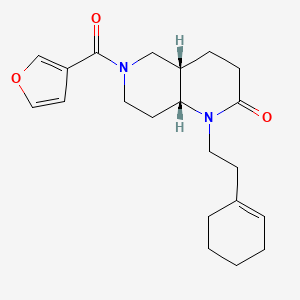
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
